6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Description
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazinone core with a thioxo group and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
6-(2-amino-3-chlorophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4OS/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNYPZSTEQHSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C2=NNC(=S)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-3-chlorobenzoic acid with thiourea under acidic conditions to form the triazinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-chlorobenzoic acid: A precursor in the synthesis of the compound.
aminopyrrolnitrin: Shares structural similarities with the phenyl ring substitution pattern.
2-[(2-amino-3-chlorophenyl)methyl]-6-chloroaniline: Another compound with a similar substitution pattern on the phenyl ring.
Uniqueness
6-(2-amino-3-chlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to its triazinone core and the presence of both amino and chloro substituents on the phenyl ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple research fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
